molecular formula C₃₀H₂₉N₅O₄S B154520 Fiduxosin CAS No. 208993-54-8

Fiduxosin

Número de catálogo B154520
Número CAS: 208993-54-8
Peso molecular: 555.6 g/mol
Clave InChI: WDTAYDBPNYFWDR-WOJBJXKFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fiduxosin is a potent α1-adrenoceptor antagonist, with K of 0.160 nM, 24.9 nM, and 0.920 nM for α1a-, α1b-, and α1d-adrenoceptors, respectively . It has been under development at Abbott Laboratories for the treatment of benign prostatic hyperplasia .


Synthesis Analysis

A scalable synthesis of Fiduxosin has been reported . A convergent strategy required methodologies for the preparation of an enantiomerically pure 3,4-cis-disubstituted pyrrolidine and a 2,3,5-trisubstituted thienopyrazine in a regiospecific manner. A [3+2] cycloaddition of an enantiopure azomethine ylide followed by a diastereoselective crystallization was employed to prepare the benzopyranopyrrolidine in high diastereomeric and enantiomeric purity .


Molecular Structure Analysis

Fiduxosin has a molecular weight of 555.65 and its chemical formula is C30H29N5O4S . The molecule contains a total of 75 bonds, including 46 non-H bonds, 24 multiple bonds, 7 rotatable bonds, 2 double bonds, and 22 aromatic bonds .


Physical And Chemical Properties Analysis

Fiduxosin has a molecular weight of 555.65 and its chemical formula is C30H29N5O4S . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Aplicaciones Científicas De Investigación

Application in Urology

Specific Scientific Field

Urology

Comprehensive and Detailed Summary of the Application

Fiduxosin is a novel α1-adrenoceptor antagonist with uroselective properties . It has been studied for its potential utility in the treatment of benign prostatic hyperplasia (BPH), a common condition in aging males .

Methods of Application or Experimental Procedures

Fiduxosin was tested in radioligand binding assays, isolated tissue bioassays, intraurethral pressure (IUP) tests in isoflurane-anesthetized dogs, and blood pressure analyses in spontaneously hypertensive rats (SHR) .

Results or Outcomes Obtained

Fiduxosin blocked epinephrine-induced increases in canine IUP, eliciting only transient decreases in mean arterial blood pressure (MAP) in SHR . The area under the curve (AUC0→60 min) for the hypotensive response was dose-related with a log index value for fiduxosin of 5.23, indicating a selectivity of 770-fold comparing IUP to MAP effects .

Application in Pharmacology

Specific Scientific Field

Pharmacology

Comprehensive and Detailed Summary of the Application

Fiduxosin is an α1-adrenoceptor antagonist with higher affinity for α1A-adrenoceptors and for α1D-adrenoceptors than for α1B-adrenoceptors . It has been hypothesized that such a compound could result in a superior clinical profile for the treatment of lower urinary tract symptoms suggestive of benign prostatic obstruction .

Methods of Application or Experimental Procedures

The potency and selectivity of fiduxosin for effects on prostatic intraurethral pressure (IUP) versus mean arterial pressure (MAP) were evaluated relative to current clinical standards, terazosin and tamsulosin, in conscious dogs .

Results or Outcomes Obtained

All three antagonists caused dose- and time-dependent blockade of the IUP and MAP pressor effects of phenylephrine . The IUP ED50 values of fiduxosin, tamsulosin, and terazosin were 0.24, 0.004, and 0.23 mg/kg p.o., respectively . The corresponding MAP ED50 values were 1.79, 0.006, and 0.09 mg/kg p.o . The rank order of IUP selectivity (ratio) was fiduxosin (7.5-fold), tamsulosin (1.5-fold), and terazosin (0.4 = 2.5-fold MAP-selective) .

Safety And Hazards

Safety measures include wearing safety goggles with side-shields, protective gloves, and impervious clothing. It is also recommended to use suitable respiratory protection and to keep the product away from drains, water courses, or the soil .

Propiedades

IUPAC Name

5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O4S/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37)/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTAYDBPNYFWDR-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017163
Record name Fiduxosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fiduxosin

CAS RN

208993-54-8
Record name Fiduxosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208993-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fiduxosin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208993548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fiduxosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIDUXOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9O92HYT6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fiduxosin
Reactant of Route 2
Fiduxosin
Reactant of Route 3
Fiduxosin
Reactant of Route 4
Reactant of Route 4
Fiduxosin
Reactant of Route 5
Fiduxosin
Reactant of Route 6
Fiduxosin

Citations

For This Compound
138
Citations
AR Haight, AE Bailey, WS Baker, MH Cain… - … process research & …, 2004 - ACS Publications
Fiduxosin (1) has been under development at Abbott Laboratories for the treatment of benign prostatic hyperplasia. A convergent strategy required methodologies for preparation of an …
Number of citations: 71 pubs.acs.org
AA Hancock, SA Buckner, ME Brune… - … of Pharmacology and …, 2002 - ASPET
… Our studies with fiduxosin demonstrated antagonism of contractions mediated by urethral α 1 -adrenoceptors, although the potency of fiduxosin to block these sites was considerably …
Number of citations: 56 jpet.aspetjournals.org
S Dutta, Y Zhang, DJ Daszkowski… - Journal of pharmacy …, 2002 - Wiley Online Library
… The objective of this study was to determine the pharmacokinetics of fiduxosin, a novel α 1a … dose study of fiduxosin. Single once‐daily oral doses of 30, 60, 90 or 120 mg of fiduxosin or …
Number of citations: 3 onlinelibrary.wiley.com
S Dutta, Y Zhang, GR Granneman… - European journal of drug …, 2002 - Springer
… 3-fold)with lower variability when fiduxosin was administered to dogs with … fiduxosin have been evaluated under fasting conditions (5). This study evaluated the effect of food on fiduxosin …
Number of citations: 2 link.springer.com
S Dutta, Y Zhang, DJ Daszkowski… - The Journal of …, 2002 - Wiley Online Library
… Therefore, this study was designed to explore the pharmacokinetics and safety of fiduxosin … of fiduxosin is in a middle-aged/elderly male population, the pharmacokinetics of fiduxosin …
Number of citations: 2 accp1.onlinelibrary.wiley.com
ME Brune, SP Katwala, I Milicic, DG Witte… - … of Pharmacology and …, 2002 - ASPET
Fiduxosin is an α 1 -adrenoceptor antagonist with higher affinity for α 1A -adrenoceptors and for α 1D -adrenoceptors than for α 1B -adrenoceptors. Our hypothesis is that such a …
Number of citations: 16 jpet.aspetjournals.org
S Dutta, Y Zhang, DJ Daszkowski… - Clinical drug …, 2002 - Springer
… [2–4] Fiduxosin is a novel orally active agent that is a selective α 1A -… use of fiduxosin is in a middle-aged/elderly male population, the pharmacokinetics of single doses of fiduxosin were …
Number of citations: 2 link.springer.com
DG Witte, ME Brune, SP Katwala, I Milicic… - … of Pharmacology and …, 2002 - ASPET
… Based on this analysis, fiduxosin is a uroselective compound that would be expected to have reduced cardiovascular side effects compared with terazosin and doxazosin, and perhaps …
Number of citations: 22 jpet.aspetjournals.org
AA Hancock, MD Meyer, ME Brune, S Buckner… - J Urol, 2000
Number of citations: 6
S Dutta, Y Zhang… - Journal of …, 2002 - [Stamford, Conn.: Hall Associates] …
Number of citations: 0

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.